Methyl 2-hydroxy-6-methylbenzoate
Overview
Description
Methyl 2-hydroxy-6-methylbenzoate (2-HMB) is an organic compound which is an ester of 2-hydroxybenzoic acid and methanol. It is a colorless, crystalline solid with a faint, fruity odor and a sweet taste. 2-HMB is used in a variety of applications, such as as a flavoring agent, a preservative, and as a pharmaceutical intermediate. It is found in a range of food products, such as dairy products, soft drinks, and confectionery. It is also used in the manufacturing of fragrances, cosmetics, and pharmaceuticals.
Scientific Research Applications
1. Cosmetic and Personal-care Product Applications
Methyl 4-hydroxybenzoate, a structurally similar compound to Methyl 2-hydroxy-6-methylbenzoate, is widely used as an antimicrobial agent in cosmetics and personal-care products. A study detailed the crystal structure, extensive intermolecular hydrogen bonding, and theoretical analysis of this compound, highlighting its significance in the cosmetic industry (Sharfalddin et al., 2020).
2. Carcinogenic Properties and Metabolic Processes
Research on benzo[a]pyrene and 6‐methylbenzo[a]pyrene, related to 6‐hydroxymethylbenzo[a]pyrene, suggests that hydroxymethylation is a key step in metabolic activation of carcinogenic polycyclic hydrocarbons (Flesher & Sydnor, 1973).
3. Antibiotic Applications
A study on the synthesis of compounds found in calichemicin antibiotics included polysubstituted aromatic carboxylic acids structurally related to this compound. This underlines the compound's potential role in antibiotic synthesis (Laak & Scharf, 1989).
4. Cytotoxic Activity in Anticancer Research
Research on 2,4-dihydroxy-6-methylbenzoates, similar to this compound, demonstrated their cytotoxic activity, indicating potential applications in anticancer treatments (Gomes et al., 2006).
5. Chemical Synthesis and Reassignment
In chemical synthesis, studies on compounds like Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate provide insights into the reassignment of structures and chemical properties relevant to this compound (Howarth & Harris, 1968).
6. Novel Derivatives in Medicinal Chemistry
Research into novel derivatives of benzothiazoles, which include the synthesis of 2-hydroxy-6-methylbenzo[b][1,6]naphthyridin-1(2H)-one, highlights the compound's relevance in medicinal chemistry and its potential low cytotoxicity (Deady & Rogers, 2006).
Safety and Hazards
The compound is associated with hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Biochemical Analysis
Biochemical Properties
Methyl 2-hydroxy-6-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds. These interactions often involve the formation of enzyme-substrate complexes, which can lead to the activation or inhibition of the enzyme’s catalytic activity. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation. It can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450s, which play a key role in the oxidation and detoxification of xenobiotics. These interactions can influence metabolic flux and the levels of metabolites, affecting overall cellular metabolism. Additionally, this compound can act as a substrate for specific enzymes, leading to the formation of metabolic intermediates that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity and interactions with target biomolecules. Understanding the transport mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can localize to the mitochondria, where it may affect mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its precise role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-hydroxy-6-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNCYIZKJTXKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342759 | |
Record name | Methyl 2-hydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33528-09-5 | |
Record name | Benzoic acid, 2-hydroxy-6-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033528095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-hydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-hydroxy-6-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 6-METHYLSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I0LI71IJ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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